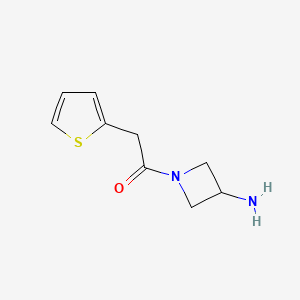
1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is an organic compound that features both an azetidine ring and a thiophene ring The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a five-membered sulfur-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the azetidine ring and the thiophene ring. One common method involves the reaction of 3-aminopropanol with thiophene-2-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the azetidine ring, followed by further functionalization to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine and thiophene rings can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Aminoazetidin-1-yl)-2-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-Aminoazetidin-1-yl)-2-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is unique due to the presence of both the azetidine and thiophene rings, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-7-5-11(6-7)9(12)4-8-2-1-3-13-8/h1-3,7H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKUDZKWIGVGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Furylmethyl)thio]pyrrolidine](/img/structure/B1466664.png)
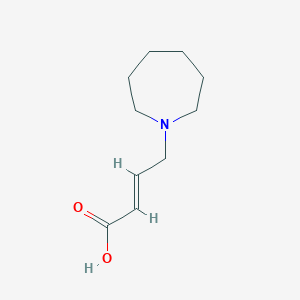
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)
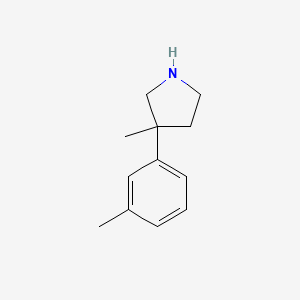
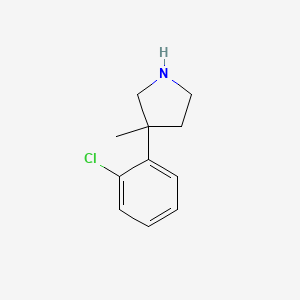
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
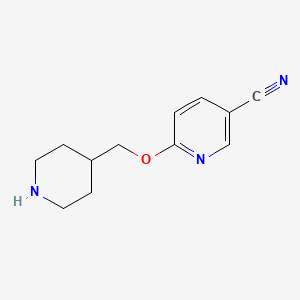
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)

![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)
![4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466687.png)
